1H-咪唑-5-甲酰肼

描述

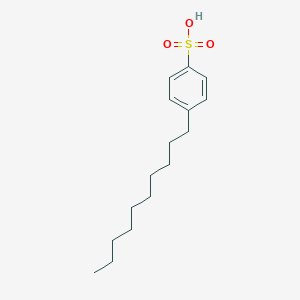

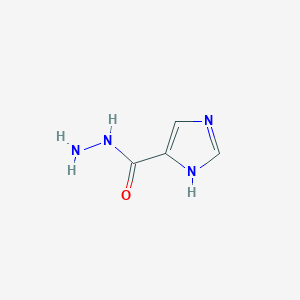

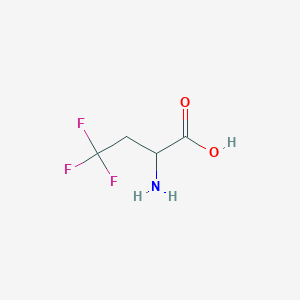

1H-Imidazole-5-carbohydrazide is a chemical compound with the molecular formula C4H6N4O . It is a key component in various functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . One method involves the cyclization of amido-nitriles, which is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Molecular Structure Analysis

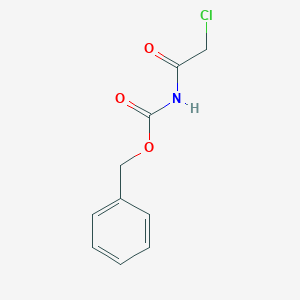

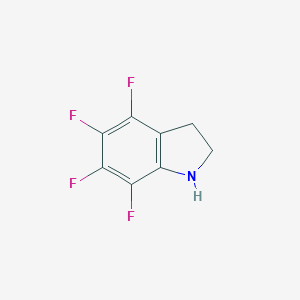

The molecular structure of 1H-Imidazole-5-carbohydrazide consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, attached to a carbohydrazide group .

Chemical Reactions Analysis

Imidazoles are known to undergo a variety of chemical reactions. The bonds formed during the formation of the imidazole are a key focus in the study of these reactions . The reaction mechanisms often involve the formation of new bonds, and the functional group compatibility of the process and resultant substitution patterns around the ring are important factors .

Physical And Chemical Properties Analysis

1H-Imidazole-5-carbohydrazide has a molecular weight of 126.117 Da . It has 5 hydrogen bond acceptors and 4 hydrogen bond donors . Its ACD/LogP is -1.19, indicating its solubility in water and its distribution in the body .

科学研究应用

Synthesis of Functional Molecules

Imidazoles are key components in the synthesis of functional molecules used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .

Pharmaceuticals and Agrochemicals

Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .

3. Dyes for Solar Cells and Other Optical Applications Emerging research into dyes for solar cells and other optical applications has been conducted using imidazoles . This is due to their versatility and utility in these areas .

Functional Materials

Imidazoles are being deployed in the development of functional materials . Their unique properties make them suitable for a variety of applications in this field .

Catalysis

Imidazoles are also used in catalysis . Their chemical structure allows them to facilitate a variety of chemical reactions .

Antimicrobial Activity

Benzimidazole, a derivative of imidazole, has been reported to have antimicrobial activity . This makes it a valuable compound in the development of new antimicrobial agents .

未来方向

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research may focus on developing new synthesis methods and exploring further applications of imidazoles.

作用机制

Target of Action

1H-Imidazole-5-carbohydrazide is a derivative of imidazole, which is known to interact with a variety of targets. These include Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , Adenylate kinase 2, mitochondrial , and Serine/threonine-protein kinase pim-1 among others . These targets play crucial roles in various biological processes, including enzymatic reactions, oxygen transport, and signal transduction.

Mode of Action

The interaction between the compound and its targets can lead to changes in the target’s activity, which can have downstream effects on various biological processes .

Biochemical Pathways

The biochemical pathways affected by 1H-Imidazole-5-carbohydrazide are likely to be diverse, given the range of its potential targets. For instance, the interaction with Monomeric sarcosine oxidase could affect the metabolism of sarcosine, while the interaction with Nitric oxide synthase, inducible could influence the production of nitric oxide . The compound’s effect on these pathways could lead to changes in cellular function and physiology.

Pharmacokinetics

The properties of imidazole derivatives can vary widely depending on their specific chemical structure .

Result of Action

The molecular and cellular effects of 1H-Imidazole-5-carbohydrazide’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if it acts as an inhibitor of Nitric oxide synthase, inducible , it could potentially reduce the production of nitric oxide, which could have various effects on cellular signaling and vascular tone .

Action Environment

The action, efficacy, and stability of 1H-Imidazole-5-carbohydrazide could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules that could interact with the compound, and the specific cell types in which the compound is active. Detailed information on these aspects is currently lacking .

属性

IUPAC Name |

1H-imidazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-8-4(9)3-1-6-2-7-3/h1-2H,5H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMACJSAHLBMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939708 | |

| Record name | 1H-Imidazole-5-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-5-carbohydrazide | |

CAS RN |

18329-78-7 | |

| Record name | 18329-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-5-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)